molecular formula C32H58N8O11 B12536489 L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine CAS No. 652995-22-7

L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine

Cat. No.: B12536489
CAS No.: 652995-22-7
M. Wt: 730.8 g/mol
InChI Key: VFGDNHCWBWNEJK-VHRYGDODSA-N
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Description

L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine is a peptide compound composed of eight amino acids Peptides like this one are essential in various biological processes and have significant roles in medical and scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, influencing biological processes such as signal transduction, cellular communication, and metabolic regulation. The exact mechanism depends on the context in which the peptide is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

    L-Valyl-L-threonine: Another dipeptide with potential therapeutic uses.

    Semaglutide: A longer peptide used as a medication for type 2 diabetes.

Uniqueness

L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with biological molecules, making it valuable in various research and therapeutic contexts.

Properties

CAS No.

652995-22-7

Molecular Formula

C32H58N8O11

Molecular Weight

730.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C32H58N8O11/c1-13(2)12-20(36-31(49)24(17(8)41)39-26(44)16(7)33)28(46)35-19(10-11-21(34)43)27(45)37-22(14(3)4)29(47)38-23(15(5)6)30(48)40-25(18(9)42)32(50)51/h13-20,22-25,41-42H,10-12,33H2,1-9H3,(H2,34,43)(H,35,46)(H,36,49)(H,37,45)(H,38,47)(H,39,44)(H,40,48)(H,50,51)/t16-,17+,18+,19-,20-,22-,23-,24-,25-/m0/s1

InChI Key

VFGDNHCWBWNEJK-VHRYGDODSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N

Origin of Product

United States

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